molecular formula C6H13NO3 B1361526 Pentanol, 4-methyl-4-nitro- CAS No. 5215-92-9

Pentanol, 4-methyl-4-nitro-

Cat. No. B1361526
CAS RN: 5215-92-9
M. Wt: 147.17 g/mol
InChI Key: DBYMNHYVMTWSLQ-UHFFFAOYSA-N
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Description

“Pentanol, 4-methyl-4-nitro-” is a member of the fragrance structural group, branched chain saturated alcohol . It contains a total of 23 atoms; 13 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of “Pentanol, 4-methyl-4-nitro-” involves a retro-biosynthetic screening of a modular pathway design. This process uses enzymes from nine different organisms to form a ten-step de novo pathway . Another method involves the preparation of methylpentenes from 4-methyl-2-pentanol using an acid-catalyzed dehydration reaction .


Molecular Structure Analysis

The molecular structure of “Pentanol, 4-methyl-4-nitro-” includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 22 bonds, including 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 nitro group (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

The chemical reactions of “Pentanol, 4-methyl-4-nitro-” involve a C-O bond being broken, along with a neighboring C-H bond. Dehydration (-H2O) of the alcohol occurs, and an alkene p bond is formed .


Physical And Chemical Properties Analysis

“Pentanol, 4-methyl-4-nitro-” has a molecular weight of 102.1748 . It has a boiling temperature of 423. ± 4. K and a critical temperature of 603.5 ± 0.7 K .

Scientific Research Applications

  • Alternative Fuel Research :

    • Pentanol, including its isomers, is being researched as a promising "next generation" alcohol fuel due to its high energy density and low hygroscopicity. Studies focus on understanding the thermal decomposition behavior of pentanol isomers and their potential as alternative fuels (Zhao, Ye, Zhang, & Zhang, 2012).
  • Biofuels and Emission Reduction :

    • Research on biofuels includes studying the emission characteristics of engines using mixtures of neem oil methyl ester and pentanol. Findings indicate a reduction in hydrocarbon and carbon monoxide emissions with the use of pentanol blends, highlighting its potential for cleaner combustion (Ganesan, Devaraj, & Devarajan, 2018).
  • Chemical Synthesis and Reactions :

    • Pentanol is used in various chemical reactions and synthesis processes. For example, studies have examined the influence of alcohols like pentanol on the reaction of methyl-4-nitrobenzenesulfonate in micellar solutions, providing insights into micellar effects and reactivity (Muñoz, Graciani, Rodríguez, & Moyá, 2003).
  • Metabolic Engineering for Biofuel Production :

    • Pentanol isomers are being explored for biofuel applications through metabolic engineering of microorganisms. This research aims to improve the production efficiency of these isomers for practical applications (Cann & Liao, 2009).
  • Materials and Solvent Research :

    • Studies on solubility and thermodynamic properties of various compounds in solvents like pentanol provide valuable data for material science and chemical engineering. These findings are crucial for understanding solute-solvent interactions and developing purification processes (Liu & Guo, 2021).

Safety And Hazards

“Pentanol, 4-methyl-4-nitro-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and causes skin irritation, serious eye damage, and may cause respiratory irritation if inhaled .

properties

IUPAC Name

4-methyl-4-nitropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,7(9)10)4-3-5-8/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYMNHYVMTWSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281178
Record name Pentanol, 4-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanol, 4-methyl-4-nitro-

CAS RN

5215-92-9
Record name NSC20668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanol, 4-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g (0.285 mol) methyl 4-methyl-4-nitro-pentanoate are dissolved in a 6:4 mixture of THF/ethanol (1000 mL). The solution is cooled to −10° C. and combined with 24.2 g (0.571 mol) lithium chloride. Then 21.6 g (0.571 mol) lithium borohydride are added batchwise. The mixture is stirred for 30 minutes at −10° C. and then heated overnight to ambient temperature. The reaction mixture is stirred for 6 hours at 60° C. and overnight at ambient temperature. It is combined with water and adjusted to pH 6 with dilute hydrochloric acid. The solvent is distilled off and the residue is combined with water. The mixture is extracted with dichloromethane, the combined organic phases are washed with water and ammonium chloride solution and dried with sodium sulphate. After elimination of the solvent the product is obtained as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Name
THF ethanol
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1000 mL
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24.2 g
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21.6 g
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Synthesis routes and methods II

Procedure details

Methyl 4-methyl-4-nitropentanoate (17.5 g, 0.1 mol) was dissolved in ethanol (200 ml) and cooled to 5° C., after which sodium borohydride (7.55 g, 0.2 mol) was added. The mixture was stirred at room temperature for 1 h, and at 50° C. for 3 h. Water (100 ml) and hydrochloric acid were added to adjust the pH to 3, and ethanol was evaporated by concentration under reduced pressure. The residue was extracted with ethyl acetate (250 ml) and water (100 ml) and washed with saturated brine. Ethyl acetate was evaporated by concentration under reduced pressure to give the objective compound (14.7 g, yield 91.2%).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.55 g
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reactant
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100 mL
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Yield
91.2%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Methyl 4-methyl-4-nitropentanoate (15.5 g, 96.1 mmol) was added to a 1 L round bottomed flask, dissolved into denatured ethanol (300 ml) and cooled in an ice bath for 15 min. Sodium borohydride (7.27 g, 2 equiv, 190 mmol) was added in one portion. Hydrogen was liberated and slowly subsided. The reaction was stirred at 0° C. for 1 h then placed into a 70° C. water bath for 3 h. Water (150 ml) was poured into the flask and 6 N HCl (25 mL) was added dropwise to adjust the pH˜3 while cooled in an ice bath. The ethanol was removed under reduced pressure to give a suspension. Water (150 mL) and EA (300 mL) were added to the flask and the mixture poured into a separatory funnel. The layers were separated and the organic layer was washed with brine (100 mL), dried over anhydrous MgSO4, filtered and concentrated on a rotovap to give a pale yellow oil (12.0 g, 85.1%). 1H NMR (CDCl3, 400 MHz): ±1.5 (m, 2H), 1.61 (s, 6H), 1.95-2.05 (m, 2H), 3.65 (t, 2H). LRMS (ESI+) for C6H13NO3 (147.1); Found: 148 (MH+).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
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Reaction Step Four
Name
Quantity
150 mL
Type
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Reaction Step Four
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Quantity
25 mL
Type
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Quantity
150 mL
Type
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Quantity
300 mL
Type
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Name
Yield
85.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanol, 4-methyl-4-nitro-
Reactant of Route 2
Pentanol, 4-methyl-4-nitro-
Reactant of Route 3
Pentanol, 4-methyl-4-nitro-
Reactant of Route 4
Pentanol, 4-methyl-4-nitro-
Reactant of Route 5
Pentanol, 4-methyl-4-nitro-
Reactant of Route 6
Pentanol, 4-methyl-4-nitro-

Citations

For This Compound
1
Citations
Y Nie, Y Liu, Q Luo, Y Huang, L Hu, X Zou… - Journal of Food …, 2023 - hindawi.com
Human and global health would be greatly improved by replacing animal-based foods with plant-based alternatives. This transition would be facilitated when more affordable, …
Number of citations: 2 www.hindawi.com

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